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molecular formula C11H12O3 B8302022 3-Formyl-5-propyl-benzoic acid

3-Formyl-5-propyl-benzoic acid

Cat. No. B8302022
M. Wt: 192.21 g/mol
InChI Key: ATMIYOPWPXQIKW-UHFFFAOYSA-N
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Patent
US08410151B2

Procedure details

The title compound is prepared in analogy to 3-formyl-5-ethyl-benzoic (582 mg) from 3-formyl-5-bromo-benzoic acid (1.00 g, 4.37 mmol) using propyl zinc bromide. LC-MS*: tR=0.56 min, [M−H]−=191.32; 1H NMR (D6-DMSO): δ 0.91 (t, J=7.3 Hz, 3H), 1.65 (h, J=7.3 Hz, 2H), 2.73 (t, J=7.3 Hz, 2H), 7.97 (s, 1H), 8.07 (s, 1H), 8.28 (s, 1H), 10.07 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10](Br)[CH:11]=1)[C:6]([OH:8])=[O:7])=[O:2].[Br-].[CH2:14]([Zn+])[CH2:15][CH3:16]>>[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH2:14][CH2:15][CH3:16])[CH:11]=1)[C:6]([OH:8])=[O:7])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)C=1C=C(C(=O)O)C=C(C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(CC)[Zn+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C(C(=O)O)C=C(C1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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